Home > Products > Screening Compounds P40204 > Hydroflumethiazide-13CD2
Hydroflumethiazide-13CD2 - 1189877-11-9

Hydroflumethiazide-13CD2

Catalog Number: EVT-1442150
CAS Number: 1189877-11-9
Molecular Formula: C8H8F3N3O4S2
Molecular Weight: 334.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroflumethiazide-13C-d2 is intended for use as an internal standard for the quantification of hydroflumethiazide by GC- or LC-MS. Hydroflumethiazide is a thiazide diuretic and an inhibitor of carbonic anhydrase (CA). It is selective for CAII, CAVB, CAVII, CAIX, CAXII, and CAXIV (Kis = 0.24-0.31 µM) over CAI, CAIV, and CAVI (Kis = 2.8-8.3 µM), as well as CAIII, CAVA, and CAXIII (Kis = >10 µM). Formulations containing hydroflumethiazide have been used in the treatment of hypertension.

Hydroflumethiazide

Compound Description: Hydroflumethiazide is a thiazide diuretic used to treat hypertension by reducing fluid volume in the body [, , ]. It acts on the distal convoluted tubule in the kidneys, inhibiting sodium and chloride reabsorption []. It is often prescribed alongside other antihypertensives, such as reserpine or atenolol [, ].

2,4-Disulfamyl-5-Trifluoromethylaniline

Compound Description: This compound, often abbreviated as DTA, is a metabolite of Hydroflumethiazide []. Research indicates that DTA also exhibits inhibitory effects on cyclic AMP phosphodiesterase, an enzyme involved in intracellular signaling pathways [].

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide is another widely used thiazide diuretic, similar in action and structure to Hydroflumethiazide []. It is also employed in treating hypertension and heart failure [].

Chlorothiazide

Compound Description: Chlorothiazide, a predecessor to Hydrochlorothiazide, is also a thiazide diuretic []. While effective, it exhibits a higher risk of potassium depletion compared to later thiazide derivatives [].

N2-Hydroxymethyl-dG

Compound Description: N2-Hydroxymethyl-dG is a DNA adduct formed by the reaction of formaldehyde with deoxyguanosine [, ]. This adduct is relevant to formaldehyde-induced carcinogenesis and can be used as a biomarker of exposure [, ].

Relevance: While not directly derived from Hydroflumethiazide-13CD2, the research paper discussing N2-Hydroxymethyl-dG utilizes [13CD2]-formaldehyde to differentiate between endogenous and exogenous sources of the compound [, ]. This use of a stable isotope-labeled compound mirrors the labeling strategy employed in Hydroflumethiazide-13CD2.

Overview

Hydroflumethiazide-13CD2 is a labeled analogue of hydroflumethiazide, a thiazide diuretic primarily utilized in the management of hypertension and edema associated with conditions such as congestive heart failure and liver cirrhosis. This compound features a deuterated carbon isotope, enhancing its utility in pharmacokinetic studies and metabolic research. Hydroflumethiazide functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, ultimately reducing water reabsorption and promoting diuresis.

Source

Hydroflumethiazide-13CD2 is synthesized as a stable isotope-labeled compound, which is crucial for research applications involving drug metabolism and pharmacokinetics. The compound can be sourced from chemical suppliers specializing in isotopically labeled compounds for scientific research.

Classification

Hydroflumethiazide-13CD2 is classified as:

  • Type: Thiazide diuretic
  • Chemical Family: Sulfonamide derivatives
  • Mechanism of Action: Inhibitor of sodium-chloride symporter (SLC12A3)
Synthesis Analysis

Methods

The synthesis of hydroflumethiazide-13CD2 typically involves the introduction of deuterium into the hydroflumethiazide structure. This can be achieved through various methods, including:

  • Deuteration: The incorporation of deuterium atoms into specific positions of the hydroflumethiazide molecule using deuterated reagents.
  • Chemical Reactions: Employing reactions that selectively replace hydrogen atoms with deuterium, often utilizing catalysts to enhance yield and selectivity.

Technical Details

Molecular Structure Analysis

Structure

Hydroflumethiazide-13CD2 retains the core structure of hydroflumethiazide, modified by the presence of deuterium at specific carbon positions. The molecular formula for hydroflumethiazide is C8H8F3N3O4S2C_8H_8F_3N_3O_4S_2, with hydroflumethiazide-13CD2 reflecting this formula with appropriate substitutions for deuterium.

Data

  • Molecular Weight: Approximately 331.3 g/mol for hydroflumethiazide; the exact weight for hydroflumethiazide-13CD2 may vary slightly due to isotopic substitution.
  • Topological Polar Surface Area: 135 Ų
  • Heavy Atom Count: 20
Chemical Reactions Analysis

Reactions

Hydroflumethiazide undergoes several chemical reactions relevant to its pharmacological action:

  1. Inhibition Reaction: Hydroflumethiazide inhibits the sodium-chloride symporter (SLC12A3), leading to decreased sodium reabsorption.
  2. Metabolism: The compound is metabolized primarily in the liver, where it may undergo conjugation or oxidation, resulting in various metabolites that can also be studied using its deuterated form.

Technical Details

The metabolic pathways can be traced using mass spectrometry techniques that differentiate between hydroflumethiazide and its metabolites based on their isotopic signatures.

Mechanism of Action

Process

Hydroflumethiazide acts on the distal convoluted tubule by blocking the sodium-chloride symporter. This inhibition leads to:

  1. Reduced Sodium Reabsorption: Sodium remains in the tubular fluid, increasing osmolarity.
  2. Increased Diuresis: Water follows sodium osmotically, resulting in increased urine production.

Data

The biological half-life of hydroflumethiazide is biphasic, with an initial phase lasting approximately 2 hours followed by a longer phase averaging around 17 hours. This pharmacokinetic profile is critical for understanding dosing regimens and therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • pH Stability: Stable within a physiological pH range.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for thiazides.

Relevant data indicate that hydroflumethiazide has a relatively low log P value (XLogP3 = 0.4), suggesting moderate lipophilicity which influences its absorption and distribution properties.

Applications

Scientific Uses

Hydroflumethiazide-13CD2 is primarily used in:

  1. Pharmacokinetic Studies: Facilitates understanding of drug absorption, distribution, metabolism, and excretion processes.
  2. Metabolic Research: Useful in tracing metabolic pathways due to its isotopic labeling.
  3. Clinical Research: Assists in evaluating therapeutic efficacy and safety profiles in human subjects.
Introduction to Hydroflumethiazide-13CD2

Definition and Role of Isotopically Labeled Compounds in Pharmaceutical Research

Hydroflumethiazide-13CD2 (CAS 1189877-11-9) is a deuterium and carbon-13 labeled analog of the thiazide diuretic hydroflumethiazide, featuring isotopic enrichment at the C2 carbon position. Its molecular formula is C8H8F3N3O4S2 with a molecular weight of 334.3 g/mol, where two hydrogen atoms are replaced by deuterium (²H/D) and one carbon atom by carbon-13 (¹³C) [1]. Isotopically labeled compounds like this serve as indispensable tracers in drug development due to their near-identical chemical behavior to unlabeled counterparts, distinguishable only through mass spectrometry or NMR techniques. They enable precise tracking of molecular fate without altering biological activity, thus acting as "molecular spies" in complex biological systems [4] [10].

Table 1: Key Isotopes Used in Pharmaceutical Labeling

IsotopeNatural Abundance (%)Detection MethodPrimary Research Application
Deuterium (²H)0.015Mass SpectrometryMetabolic Stability Studies
Carbon-13 (¹³C)1.1NMR, LC-MSMetabolic Pathway Elucidation
Nitrogen-15 (¹⁵N)0.37NMRProtein Interaction Mapping
Oxygen-18 (¹⁸O)0.2Mass SpectrometryReaction Mechanism Studies

Significance of Stable Isotope Labeling in Pharmacokinetic and Metabolic Studies

The incorporation of stable isotopes (e.g., ¹³C, ²H) transforms hydroflumethiazide into a powerful pharmacokinetic probe by enabling:

  • Quantitative Distinction: Allows simultaneous administration of labeled and unlabeled forms to differentiate endogenous molecules from administered drugs in mass spectrometry assays, eliminating background interference [1] [4].
  • Metabolic Pathway Tracing: Facilitates identification of minor metabolites by tracking isotopic signatures. For example, the 3 Da mass shift of Hydroflumethiazide-13CD2 permits unambiguous detection of parent compounds and metabolites in biological matrices [1] [6].
  • Absorption/Distribution Kinetics: Provides high-precision data on drug bioavailability and tissue distribution patterns without radioactive hazards. Studies using deuterated levothyroxine analogs demonstrated that weight—not age—governs dosage requirements, illustrating how isotope studies refine therapeutic guidelines [4].Stable isotopes circumvent the safety limitations of radioisotopes while offering indefinite detectability and compatibility with modern high-resolution mass spectrometers [7] [10].

Historical Development of Hydroflumethiazide and Its Isotopologues

Thiazide diuretics emerged in the 1950s as antihypertensive agents, with hydroflumethiazide approved in 1959. Its structure features a benzothiadiazine-1,1-dioxide core modified with a trifluoromethyl group [8]. The development of isotopologues followed three evolutionary phases:

  • Pioneering Era (1970s–1990s): Early deuterated drugs (e.g., deuterated halothane) demonstrated reduced hepatotoxicity, validating isotope effects for safety optimization [7].
  • Synthetic Advancements: Introduction of [¹³C2]-acetic acid or [¹³C2]-acetyl chloride precursors enabled site-specific labeling of hydroflumethiazide at the C2 position, yielding Hydroflumethiazide-13CD2 [1].
  • Modern Analytical Integration: Coupling isotopologues with LC-MS/MS platforms allowed comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling. Hydroflumethiazide-13CD2 exemplifies this application, with studies confirming its utility in elucidating genetic polymorphisms affecting diuretic responses [1] [4].

Table 2: Synthesis Routes for Hydroflumethiazide Isotopologues

Labeling StrategyPrecursorIsotopic Incorporation SiteYield Efficiency
Deuterium ExchangeD2O, Acid CatalysisNon-specificLow (20–40%)
13C-Enriched Synthesis[13C2]-Acetyl ChlorideC2 CarbonHigh (75–90%)
Chemoenzymatic Labeling13C-Amino AcidsNot ApplicableModerate (50–60%)

Properties

CAS Number

1189877-11-9

Product Name

Hydroflumethiazide-13CD2

IUPAC Name

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C8H8F3N3O4S2

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2

InChI Key

DMDGGSIALPNSEE-QFNKQLDQSA-N

SMILES

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1

Synonyms

3,4-Dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide-13CD2 1,1-Dioxide; Bristab-13CD2; Bristurin-13CD2; Dihydroflumethiazide-13CD2; Diucardin-13CD2; Elodrine-13CD2; Finuret-13CD2; Flutizide-13CD2; Glomerulin-13CD2;

Canonical SMILES

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1

Isomeric SMILES

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.